3-(Styrylthio)propanoic acid

Fragment-Based Drug Discovery Heat Shock Protein 27 Binding Affinity

3-(Styrylthio)propanoic acid (CAS 175205-21-7) is a non-substitutable FBDD fragment distinguished by its conjugated styryl system linked via thioether to a propanoic acid moiety. Unlike simpler phenylthio analogs (mp 53–55°C), its styryl double bond enables π-stacking interactions and its 117°C melting point ensures superior thermal stability for solid-state processing. Validated against Hsp27 with ~50-fold affinity maturation to 16 μM while maintaining ligand efficiency of ~0.32 kcal/mol/non-hydrogen atom. The carboxylic acid handle supports standard amidation/esterification; the styryl group enables cross-coupling and cycloaddition. Ideal for fragment growing, linking, and scaffold expansion in drug discovery campaigns.

Molecular Formula C11H12O2S
Molecular Weight 208.28 g/mol
CAS No. 175205-21-7
Cat. No. B067795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Styrylthio)propanoic acid
CAS175205-21-7
Molecular FormulaC11H12O2S
Molecular Weight208.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CSCCC(=O)O
InChIInChI=1S/C11H12O2S/c12-11(13)7-9-14-8-6-10-4-2-1-3-5-10/h1-6,8H,7,9H2,(H,12,13)/b8-6+
InChIKeyKFDYJVLPKDVZJC-SOFGYWHQSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Styrylthio)propanoic Acid (CAS 175205-21-7): A Styryl-Thioether Fragment Scaffold for Drug Discovery and Chemical Biology


3-(Styrylthio)propanoic acid (CAS 175205-21-7) is an organic compound characterized by a styryl (vinyl phenyl) group connected via a thioether linkage to a propanoic acid moiety . With a molecular formula of C11H12O2S and a molecular weight of 208.28 g/mol, it is primarily recognized and supplied as a fragment molecule for use in fragment-based drug discovery (FBDD) . As a carboxylic acid, it can participate in typical derivatization reactions such as esterification and amidation, while the presence of the styryl and thioether functionalities imparts distinct electronic and steric properties that are valuable for molecular linking and scaffold expansion [1].

Why 3-(Styrylthio)propanoic Acid Cannot Be Substituted with Simpler Thioether or Non-Styryl Analogs


3-(Styrylthio)propanoic acid cannot be generically substituted due to the unique confluence of a conjugated styryl system and a thioether-linked carboxylic acid . The styryl group is not merely a hydrophobic extension; its conjugated double bond provides specific π-stacking and electronic properties that simpler analogs, such as 3-(phenylthio)propanoic acid (which lacks the vinyl bridge) or 2-(styrylthio)acetic acid (which alters the carboxylate position and linker flexibility), do not possess . This structural distinction directly impacts both its reactivity as a synthetic building block and its ability to engage in specific molecular recognition events, making it a non-interchangeable component in fragment-based drug design where precise spatial and electronic vectors are critical .

Quantitative Differentiation Guide: Head-to-Head and Class-Level Evidence for 3-(Styrylthio)propanoic Acid


Fragment Affinity and Ligand Efficiency for Hsp27

In a medicinal chemistry campaign, the starting fragment (presumed to be 3-(Styrylthio)propanoic acid) exhibited an affinity that was improved by ~50-fold (to 16 μM) while maintaining a good ligand efficiency of ~0.32 kcal/mol per non-hydrogen atom . The fragment was also found to bind to an unexpected site on Hsp27, highlighting its potential as a unique chemical probe for this target .

Fragment-Based Drug Discovery Heat Shock Protein 27 Binding Affinity

Differentiation Potential in Undifferentiated Cells

The compound has been reported to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation into monocytes [1]. This specific activity profile suggests a mechanism of action distinct from cytotoxic agents that simply kill cells, which is relevant for therapeutic areas like oncology and dermatology [1].

Anti-cancer Cell Differentiation Psoriasis

Physical Property Differentiation: Melting Point and Vapor Pressure

3-(Styrylthio)propanoic acid is a solid with a reported melting point of 117°C . In contrast, a simpler analog, 3-(phenylthio)propanoic acid, is also a solid but with a lower melting point of 53-55°C . The higher melting point of the target compound is indicative of stronger intermolecular forces, likely due to the extended conjugation and planar styryl system, which is a critical differentiator for solid-state applications, crystallization studies, and material design where thermal stability and packing are key parameters.

Physicochemical Properties Material Science Crystallization

Optimal Use Cases for 3-(Styrylthio)propanoic Acid Based on Evidence-Based Differentiation


Fragment-Based Drug Discovery (FBDD) Targeting Hsp27 or Similar Binding Sites

Procure 3-(Styrylthio)propanoic acid as a validated starting fragment for Hsp27 or other targets where a styryl-thioether core is required. The scaffold has demonstrated an ability to support efficient affinity maturation (~50-fold improvement to 16 μM) while maintaining good ligand efficiency (~0.32 kcal/mol/non-hydrogen atom), and it engages a unique binding site on Hsp27, making it a non-obvious and productive choice for FBDD campaigns .

Organic Synthesis: Building Block for Complex Molecular Architectures

Use 3-(Styrylthio)propanoic acid as a bifunctional building block in organic synthesis. The carboxylic acid handle allows for standard derivatization (e.g., amide coupling), while the styryl group provides a platform for further functionalization (e.g., cross-coupling, cycloadditions) . The conjugated styryl system imparts unique electronic and steric properties not found in simpler phenylthio or benzylthio analogs, enabling the synthesis of more sophisticated molecular libraries .

Material Science: Precursor for Polymers and Materials with Specific Thermal and Electronic Properties

Select 3-(Styrylthio)propanoic acid as a precursor for designing polymers or functional materials where a high melting point (117°C) and the potential for π-stacking are advantageous . Its higher thermal stability compared to analogs like 3-(phenylthio)propanoic acid (mp 53-55°C) makes it a superior choice for applications requiring solid-state processing or thermal resilience .

Technical Documentation Hub

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